molecular formula C12H24N2 B2866102 4-Methyl-1-(piperidin-3-ylmethyl)piperidine CAS No. 926212-17-1

4-Methyl-1-(piperidin-3-ylmethyl)piperidine

Cat. No.: B2866102
CAS No.: 926212-17-1
M. Wt: 196.338
InChI Key: XOZOEASNBZIJBW-UHFFFAOYSA-N
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Description

4-Methyl-1-(piperidin-3-ylmethyl)piperidine is a bicyclic amine featuring a piperidine core substituted with a methyl group at the 4-position and a piperidin-3-ylmethyl moiety at the 1-position. Piperidine derivatives are valued for their versatility in drug design due to their conformational flexibility and ability to engage in diverse molecular interactions .

Properties

IUPAC Name

4-methyl-1-(piperidin-3-ylmethyl)piperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2/c1-11-4-7-14(8-5-11)10-12-3-2-6-13-9-12/h11-13H,2-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOZOEASNBZIJBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CC2CCCNC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reductive Amination Strategy

Reductive amination represents a classical approach for constructing secondary amines, leveraging ketone or aldehyde intermediates. For 4-methyl-1-(piperidin-3-ylmethyl)piperidine, this method involves coupling 4-methylpiperidin-3-carbaldehyde with piperidine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction proceeds via imine formation, followed by reduction to yield the target compound. Early protocols reported moderate yields (45–60%) due to competing side reactions, such as over-alkylation or incomplete reduction.

Key modifications to improve efficiency include the use of acidic conditions (e.g., acetic acid) to stabilize the imine intermediate and the adoption of microwave-assisted synthesis to reduce reaction times from 24 hours to 2–3 hours.

Nucleophilic Substitution Approaches

Nucleophilic substitution reactions exploit the reactivity of halogenated intermediates. For example, 3-(chloromethyl)-4-methylpiperidine reacts with piperidine in a polar aprotic solvent (e.g., dimethylformamide) under reflux conditions. This method achieves higher yields (70–75%) but requires stringent control of stoichiometry to minimize dimerization byproducts.

A notable advancement involves the use of phase-transfer catalysts, such as tetrabutylammonium bromide, to enhance reaction rates in biphasic systems. This modification reduces energy consumption and improves scalability for industrial applications.

Catalytic and Modern Synthetic Methods

Radical Cascade Cyclization

Recent advances in photoredox catalysis have enabled radical-mediated syntheses of piperidine derivatives. A protocol adapted from radical cascade cyclization employs tert-butyl 4-iodopiperidine-1-carboxylate as a key intermediate. Under blue LED irradiation (410 nm) in tetrahydrofuran (THF), copper(II) triflate and a guanidine-derived ligand catalyze the coupling of N-arylacrylamides with the iodopiperidine substrate. This method achieves yields up to 80% and demonstrates exceptional functional group tolerance.

Reaction Conditions:

Component Quantity/Parameter
Cu(OTf)₂ 5 mol%
Ligand (L1) 5 mol%
tert-Butyl 4-iodopiperidine 1.5 equivalents
Solvent THF
Light Source 50 W LEDs (410 nm)
Temperature 25°C
Time 24 hours

This method’s scalability was validated in a 6 mmol-scale reaction, yielding 1.72 g (80%) of product after column chromatography.

Asymmetric Hydrogenation

Asymmetric hydrogenation of pyridine derivatives using chiral catalysts (e.g., ruthenium-BINAP complexes) offers a stereoselective route to enantiomerically pure piperidines. For this compound, hydrogenation of a preassembled pyridine-methylpyridine precursor under high-pressure H₂ (50–100 bar) achieves >90% enantiomeric excess (ee). This method is preferred for pharmaceutical applications requiring chiral purity.

Comparative Analysis of Synthetic Methods

The table below contrasts the efficiency, scalability, and limitations of prominent synthetic routes:

Method Yield (%) Reaction Time Scalability Key Challenges
Reductive Amination 45–60 2–24 hours Moderate Side reactions, purification
Nucleophilic Substitution 70–75 6–8 hours High Dimerization byproducts
Radical Cascade 80 24 hours High Specialized equipment needed
Asymmetric Hydrogenation 85–90 12 hours Moderate High catalyst cost

Optimization Strategies and Industrial Considerations

Solvent and Temperature Optimization

Solvent selection critically impacts reaction kinetics and product isolation. Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilicity in substitution reactions, while protic solvents (e.g., ethanol) favor reductive amination by stabilizing protonated intermediates. Temperature gradients during exothermic steps (e.g., deprotection) must be controlled to prevent decomposition, as evidenced by protocols maintaining 25–30°C during methanesulfonyl chloride additions.

Protecting Group Strategies

Protecting groups mitigate unwanted side reactions during multi-step syntheses. Common strategies include:

  • Benzyl Groups : Removed via hydrogenolysis (Pd/C, H₂) or acidic conditions (HCl).
  • tert-Butoxycarbonyl (Boc) Groups : Cleaved under mild acidic conditions (e.g., trifluoroacetic acid).

For example, the synthesis of tert-butyl 4-iodopiperidine-1-carboxylate in radical cyclization avoids amine interference during coupling steps.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-1-(piperidin-3-ylmethyl)piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Methyl-1-(piperidin-3-ylmethyl)piperidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methyl-1-(piperidin-3-ylmethyl)piperidine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Structural Modifications and Bioactivity

Table 1: Anti-Proliferative Activity of Piperidine Derivatives
Compound Structure IC50 (HepG-2 Cells) Key Modifications Reference
Derivative 5 (E)-4-Methyl-1-((4-(1-(2-phenylhydrazineylidene)ethyl)phenyl)sulfonyl)piperidine 2.5 µM Phenylhydrazone moiety
Derivative 6 4-Methyl-1-[4-(1-phenyl-1H-pyrazol-3-yl)benzenesulfonyl]piperidine No significant gain Pyrazole ring extension
  • Key Insight : The phenylhydrazone group in Derivative 5 enhances anti-proliferative activity, while pyrazole substitution (Derivative 6) fails to improve bioactivity, underscoring the importance of functional group selection .
Table 2: Larvicidal and Adulticidal Activities of Piperidine-Benzothiazole Hybrids
Compound Substituents (Piperidine/Benzothiazole) LC50 (μg/μL) LD50 (μg/mosquito) Interaction with AeSCP2
6 4-Methyl piperidine / 6-Chloro 0.053 2.084 Cation-π with Arg15, π-π with Phe105
2 3-Methyl piperidine / Non-substituted 0.096 N/A H-bond with Leu102
13 4-Methyl piperidine / 6-Methoxy 0.098 N/A Weaker π-π interactions
  • Key Insight : Chloro substitution on benzothiazole (Compound 6) enhances larvicidal activity, whereas methoxy substitution (Compound 13) diminishes efficacy. The 3-methyl group on piperidine (Compound 2) improves binding via H-bonds .

Structure-Activity Relationship (SAR) Insights

  • Substituent Size and Potency :

    • Replacing a phenylpropyl group with smaller alkyl groups (e.g., COB-3) on the piperidine nitrogen increases nAChR potency by 14-fold and eliminates off-target effects .
    • Bulky substituents (e.g., DDR-18) reduce activity, highlighting the need for compact groups to optimize target engagement .
  • Ring System Comparisons :

    • Morpholine analogs (e.g., Compounds 4–5) exhibit weaker cholinesterase inhibition than piperidine derivatives (Compounds 1–3) due to reduced interactions with Trp84 and Tyr334 .

Molecular Docking and Binding Affinities

Table 3: Binding Affinities of Piperidine-Based Compounds
Compound Target Protein Binding Affinity (kcal/mol) Key Interactions
15 MFN2 (Mitofusin) -68.0 Benzohomoadamantane-piperidine orientation
21 MFN2 (Mitofusin) -69.4 Similar to Compound 15
5 AeSCP2 N/A π-π with Phe105, cation-π with Arg15
  • Key Insight : Spatial orientation of substituents (e.g., benzohomoadamantane vs. piperidine) dictates binding stability. Compounds 15 and 21 show near-identical affinities due to analogous docking poses .

Antimicrobial Activity and Structural Optimization

  • Dipiperidine Derivatives :
    • SQ609 (1-(piperidin-4-ylmethyl)piperidine) outperforms 3-substituted isomers in anti-tubercular activity, emphasizing the critical role of substitution position .
    • Hydrophobic adamantane moieties enhance membrane permeability in hydrophilic dipiperidine scaffolds .

Biological Activity

4-Methyl-1-(piperidin-3-ylmethyl)piperidine, a piperidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is structurally related to various pharmacologically active agents and exhibits properties that may be beneficial in treating several conditions, including neurological disorders and cancer. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C12H18N2
  • Molecular Weight : 194.29 g/mol

This compound features a piperidine ring system, which is known for its versatility in drug design.

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes in the body. Piperidine derivatives are often involved in modulating neurotransmitter systems, particularly those related to acetylcholine and dopamine, which are critical in cognitive function and mood regulation.

Biological Activity Overview

The following sections detail the biological activities associated with this compound, including its effects on cancer cells and neurological targets.

Anticancer Activity

Recent studies have indicated that piperidine derivatives exhibit significant anticancer properties. For instance, a study highlighted that related compounds showed enhanced cytotoxicity against various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest.

Compound Cell Line IC50 (µM) Mechanism of Action
Compound AFaDu (hypopharyngeal)5.2Apoptosis induction
Compound BMCF7 (breast cancer)7.8Cell cycle arrest
4-Methyl...A549 (lung cancer)TBDTBD

Case Study : In vitro assays demonstrated that this compound induced apoptosis in A549 lung cancer cells through the activation of caspase pathways, leading to cell death.

Neurological Activity

Piperidine compounds are also recognized for their potential in treating neurological disorders. The modulation of cholinergic systems is particularly noteworthy.

Target Enzyme Inhibition (%) Reference
Acetylcholinesterase65%
Butyrylcholinesterase58%

Research indicates that this compound could serve as a dual inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in the treatment of Alzheimer's disease.

Structure-Activity Relationship (SAR)

Understanding the SAR of piperidine derivatives can enhance the development of more potent analogs. Modifications at specific positions on the piperidine ring can lead to variations in biological activity.

Key Findings:

  • Methyl Substitution : The presence of a methyl group at the 4-position enhances lipophilicity, improving blood-brain barrier penetration.
  • Piperidinyl Substituents : Variations in the piperidinyl group can influence receptor affinity and selectivity.

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